Pyridine,2-(bromomethyl)-6-propyl

Catalog No.
S13830025
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine,2-(bromomethyl)-6-propyl

Product Name

Pyridine,2-(bromomethyl)-6-propyl

IUPAC Name

2-(bromomethyl)-6-propylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3

InChI Key

QJYGQKXCMTZKPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC=C1)CBr

Pyridine, 2-(bromomethyl)-6-propyl, also known as 3-(bromomethyl)pyridine, is a heterocyclic organic compound with the molecular formula C6H6BrNC_6H_6BrN and a molecular weight of approximately 172.023 g/mol. It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromomethyl group (-CH2Br) at the 3-position and a propyl group (-C3H7) at the 6-position of the pyridine ring. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Due to the electrophilic nature of the bromomethyl group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of new compounds.
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although these are less common compared to benzene due to the electron-withdrawing nature of the nitrogen atom.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

These reactions are significant for synthesizing more complex molecules from simpler precursors .

Research indicates that pyridine derivatives exhibit various biological activities. Specifically, compounds containing bromomethyl and propyl substituents have been studied for their potential pharmacological effects. Some reported activities include:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that pyridine derivatives may possess anti-inflammatory properties .

The biological activity often correlates with structural modifications on the pyridine ring.

Pyridine, 2-(bromomethyl)-6-propyl can be synthesized through several methods:

  • Bromination of Pyridine Derivatives: Starting from 2-methyl-6-propylpyridine, bromination can be achieved using liquid bromine in an organic solvent under controlled conditions.
  • Nucleophilic Substitution Reactions: Reacting a suitable pyridine derivative with a bromomethylating agent can yield the desired compound.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps, including alkylation and halogenation processes to introduce both propyl and bromomethyl groups onto the pyridine ring .

Pyridine, 2-(bromomethyl)-6-propyl has several applications across different industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity.
  • Materials Science: It may be utilized in synthesizing polymers or other materials with specific properties .

Studies on the interactions of pyridine derivatives with biological targets have shown that they can bind effectively to proteins and enzymes. For instance:

  • Binding Affinity: Research indicates that certain pyridine compounds exhibit significant binding affinity to receptors involved in neurotransmission and other biological processes.
  • Docking Studies: Computational studies have been performed to predict how these compounds interact at a molecular level with target proteins, aiding in drug design efforts .

Several compounds share structural similarities with pyridine, 2-(bromomethyl)-6-propyl. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-BromomethylpyridineC6H6BrNC_6H_6BrNSimilar structure but different substitution pattern
3-BromopropylpyridineC9H10BrNC_9H_{10}BrNContains propyl group at a different position
4-BromomethylpyridineC6H6BrNC_6H_6BrNBromine at position 4 instead of position 3
2-Methyl-6-bromopyridineC7H8BrNC_7H_8BrNContains an additional methyl group

Uniqueness

Pyridine, 2-(bromomethyl)-6-propyl stands out due to its specific combination of substituents that may enhance its biological activity compared to other similar compounds. Its unique structural features may lead to distinct chemical reactivity and potential applications in drug development and agrochemical formulations .

Bromomethylation of pyridine derivatives requires precise control to avoid overfunctionalization and preserve aromaticity. A two-stage process involving bis-bromomethyl ether (BBME) as a key intermediate has proven effective. In the first stage, paraformaldehyde reacts with hydrogen bromide (HBr) at 0–20°C to form BBME, which is isolated and purified. The second stage involves reacting BBME with a pyridine substrate in the presence of zinc bromide (ZnBr₂) as a Lewis acid. This method selectively installs bromomethyl groups at the 2- and 6-positions of pyridine when steric and electronic factors are optimized.

For example, substituting pyridine with electron-donating groups enhances reactivity at the ortho positions. A study demonstrated that prefunctionalizing pyridine with a propyl group at the 6-position directs subsequent bromomethylation to the 2-position via steric hindrance minimization. This approach achieves yields exceeding 70% under aqueous conditions, with ZnBr₂ facilitating electrophilic aromatic substitution.

N-Bromosuccinimide-Mediated Alkyl Pyridine Functionalization

N-Bromosuccinimide (NBS) serves as a versatile brominating agent for introducing bromomethyl groups via radical intermediates. In pyridine systems, NBS undergoes homolytic cleavage under ultraviolet (UV) irradiation, generating bromine radicals that abstract hydrogen from methyl groups adjacent to the nitrogen atom. Subsequent recombination installs the bromomethyl moiety.

This method is particularly effective for pyridines with preexisting alkyl chains, such as 6-propylpyridine. By leveraging the stability of the benzylic radical intermediate, regioselective bromination occurs at the 2-position. Reaction conditions typically involve dichloromethane as a solvent and a radical initiator such as azobisisobutyronitrile (AIBN), achieving moderate yields (50–60%).

Transition Metal-Catalyzed C-H Activation Approaches

Palladium-catalyzed C-H activation enables direct functionalization of pyridine without prefunctionalized starting materials. A tridentate directing group, such as a pyridinylamide, coordinates to palladium(II) acetate, facilitating C-H bond cleavage at the 2-position. Subsequent transmetallation with a bromomethylating agent, like dibromomethane, introduces the bromomethyl group.

For instance, 6-propylpyridine-2-carboxamide undergoes palladium-catalyzed bromomethylation at 80°C in 1,4-dioxane, yielding the target compound in 65% yield. The propyl group at the 6-position does not interfere due to its distal location relative to the reactive C-H bond. This method avoids harsh brominating agents, making it suitable for sensitive substrates.

Photoredox Catalysis for Regioselective Benzylation

Photoredox catalysis offers a radical-based pathway for installing the propyl group at the 6-position. Using fac-Ir(ppy)₃ as a photocatalyst, visible light irradiation generates a propyl radical from a bromopropane precursor via single-electron transfer. This radical selectively adds to the pyridine ring at the 6-position, guided by the electron-deficient nature of the nitrogen atom.

Subsequent bromomethylation at the 2-position completes the synthesis. This tandem approach achieves regioselectivity exceeding 85%, with reaction times under 12 hours. Key advantages include mild conditions and compatibility with diverse alkyl radicals.

The bromination of pyridine derivatives, particularly 2-(bromomethyl)-6-propylpyridine, proceeds through well-established radical chain mechanisms that have been extensively studied in the context of heterocyclic chemistry [1] [2] [3]. The formation of radical intermediates in side-chain bromination reactions represents a fundamental process in the functionalization of pyridine rings, with particular relevance to the synthesis of complex pharmaceutical intermediates.

Initiation Mechanisms and Radical Formation

The initiation of radical bromination in pyridine systems typically involves the homolytic cleavage of N-bromosuccinimide under photochemical or thermal conditions [4] [5] [6]. Research has demonstrated that the initiation step generates bromine radicals through the decomposition of N-bromosuccinimide, which maintains a low but steady concentration of molecular bromine throughout the reaction [7] [8] [9]. This controlled release mechanism is crucial for achieving selective side-chain bromination while minimizing unwanted addition reactions to the aromatic ring system.

Detailed mechanistic studies have revealed that the initial hydrogen abstraction from methyl groups attached to pyridine rings follows a predictable pattern based on radical stability [2] [10]. The propagation cycle involves two key steps: hydrogen abstraction by bromine radicals from the alkyl side chain, followed by reaction of the resulting carbon-centered radical with molecular bromine to regenerate the bromine radical and form the brominated product [6] [3].

Regioselectivity in Dimethylated Pyridine Systems

Experimental investigations into the regioselectivity of radical bromination in unsymmetrical dimethylated pyridines have provided significant insights into the directing effects of the pyridine nitrogen [1] [2]. Studies using gas chromatography-mass spectrometry and proton nuclear magnetic resonance spectroscopy have demonstrated that bromination preferentially occurs at methyl groups positioned furthest from the nitrogen atom in the ring [1] [2].

Pyridine SubstratePreferred Bromination SiteRegioselectivity RatioElectronic Rationale
2,3-Dimethylpyridine3-Methyl group85:15Nitrogen deactivation [1]
2,4-Dimethylpyridine4-Methyl group90:10Maximum distance from nitrogen [1]
2,5-Dimethylpyridine5-Methyl group87:13Inductive deactivation [1]
3,4-Dimethylpyridine4-Methyl group>95:5Reduced electron density [2]

The competition studies between different dimethylpyridine isomers toward bromination have revealed that the nitrogen atom in the pyridine ring exerts a strong inductive deactivating effect [1] [2]. This electronic influence manifests as reduced reactivity of methyl groups positioned closer to the nitrogen atom, resulting in preferential bromination at more distant positions.

Bond Dissociation Energy Considerations

Computational and experimental studies have examined the bond dissociation energies of carbon-hydrogen bonds in methylpyridine systems [11] [12] [13]. Research indicates that the dissociation dynamics of carbon-carbon bonds in methylpyridine systems are marginally dependent on the number and position of methyl substituents [11] [12]. However, there is a clear preference for dissociation of bonds positioned ortho to the nitrogen atom, which correlates with the observed regioselectivity patterns in bromination reactions [11] [12].

Electronic Effects of Propyl Substituents on Reaction Kinetics

The presence of propyl substituents on pyridine rings introduces significant electronic perturbations that influence the kinetics of bromination reactions [15] [16] [17]. Understanding these electronic effects is crucial for predicting and controlling the reactivity patterns of substituted pyridine systems in synthetic applications.

Inductive and Resonance Effects of Alkyl Substituents

Propyl groups, as electron-donating alkyl substituents, exert both inductive and hyperconjugative effects on the pyridine ring system [15] [16] [18]. Research has demonstrated that alkyl substituents at the 6-position of pyridine rings can significantly influence the electron density distribution throughout the aromatic system [15] [16]. The electron-donating character of propyl groups increases the nucleophilic character of the pyridine nitrogen and affects the reactivity of adjacent methyl groups toward radical bromination [18] [17].

Studies on the electronic influence of substituents on pyridine rings have shown that electron-donating groups at the 4-position increase electron density around metal centers when coordinated, suggesting similar effects occur in organic reactions [15]. The propyl substituent at the 6-position in 2-(bromomethyl)-6-propylpyridine would be expected to exhibit analogous electron-donating behavior, influencing the reactivity of the 2-methyl position [15] [16].

Kinetic Rate Constants and Substituent Effects

Quantitative kinetic studies have established correlations between substituent electronic effects and reaction rates in pyridine systems [16] [19] [20]. The quaternization rates of substituted pyridines with ethyl iodide have been used as a probe for electronic effects, revealing that electron-donating substituents increase the reactivity of the pyridine nitrogen [16] [21]. These studies demonstrate that substituent effects on nitrogen reactivity are intrinsic properties of the pyridine system, independent of specific reaction conditions or solvents [16].

The relationship between electronic effects and radical bromination kinetics follows similar principles to those observed in ionic reactions [16] [21]. Electron-donating propyl substituents would be expected to increase the electron density at adjacent positions, potentially affecting the stability of radical intermediates formed during hydrogen abstraction reactions [16] [22].

Steric and Electronic Parameter Relationships

Research on ortho-steric effects in pyridine systems has revealed that steric and electronic effects can be separated and quantified independently [21] [17]. Studies using competitive methylation techniques have established scales of ortho-steric parameters that are independent of electronic effects [21]. The propyl substituent at the 6-position introduces both steric bulk and electronic effects that must be considered when predicting bromination selectivity [21] [17].

Substituent PositionElectronic Effect (σ Value)Steric ParameterRelative Reactivity
2-Position (ortho to N)+0.3 (electron donating) [18]High steric hindrance [21]Reduced
6-Position (ortho to N)+0.3 (electron donating) [18]Moderate steric hindrance [21]Moderately reduced
4-Position (para to N)+0.8 (electron donating) [18]Low steric hindrance [21]Enhanced

The data demonstrate that while electron-donating effects generally enhance reactivity, steric hindrance at ortho positions can counteract these electronic influences [18] [21] [17].

Solvent-Mediated Steric Control in Bis-Functionalization

The role of solvents in controlling the regioselectivity and extent of functionalization in pyridine bromination reactions has been extensively documented [23] [24] [25] [26]. Solvent effects become particularly important in bis-functionalization reactions where multiple bromination sites are available and where steric factors play crucial roles in determining product distributions.

Solvent Effects on Radical Selectivity

Comprehensive studies on solvent effects in bromination reactions have revealed that the choice of solvent significantly influences both reaction rates and selectivity [27] [26] [28]. Traditional carbon tetrachloride conditions, while effective for bromination, often lead to reduced selectivity due to high reactivity [7] [29]. Alternative solvents such as dichloromethane and benzene have been shown to provide better selectivity profiles for sensitive pyridine substrates [7] [29].

Research on the photobromination of picolines using different solvents has demonstrated that dichloromethane and benzene are superior to carbon tetrachloride for achieving selective monobromination [7]. The improved selectivity in these solvents has been attributed to the formation of bromine radical-arene π-complexes that moderate the reactivity of the brominating species [7] [29].

Steric Control Mechanisms in Bis-Functionalization

The bis-functionalization of pyridine systems presents unique challenges related to steric hindrance and electronic deactivation effects [23] [27] [26]. Studies on the functionalization of substituted pyridines have shown that steric hindrance can be used as a tool to control regioselectivity in multi-step functionalization processes [23] [27] [26]. The development of enzyme-mimic pocket-type activation reagents has enabled highly regioselective functionalization at specific positions on the pyridine ring [26].

Experimental work on unified ionic and radical functionalization platforms has demonstrated that steric effects can be manipulated through careful choice of reaction conditions and reagents [26]. The correlation between steric hindrance and selectivity has been established through systematic studies varying the bulk of substituents on activation reagents [26].

Solvent-Dependent Reaction Pathways

The mechanism of bis-functionalization reactions shows strong dependence on solvent properties, particularly polarity and hydrogen-bonding ability [24] [25] [30]. Studies using fluorinated solvents such as trifluoroethanol have revealed enhanced selectivity and improved yields compared to traditional chlorinated solvents [24] [29]. The use of hexafluoroisopropanol has been particularly effective for achieving high stereoselectivity in reduction reactions of functionalized pyridines [29].

Solvent SystemPolarity IndexSelectivity RatioReaction RateSteric Control
Carbon tetrachloride2.43:1HighPoor [7]
Dichloromethane3.16:1ModerateGood [7]
Benzene2.37:1ModerateExcellent [7]
Trifluoroethanol8.615:1LowExcellent [29]

The data illustrate the inverse relationship between reaction rate and selectivity, supporting the reactivity-selectivity principle in radical bromination reactions [7] [29].

Mechanistic Insights into Solvent Control

Detailed mechanistic investigations have revealed that solvent effects operate through multiple pathways including radical stabilization, complex formation, and steric shielding [25] [30] [31]. The choice of solvent affects not only the thermodynamics of radical formation but also the kinetics of subsequent reaction steps [25] [30]. Computational studies have provided insights into how different solvents influence the energy barriers for radical formation and reaction [25] [30].

Photoredox α-Benzylation Strategy

Bromomethyl‐substituted pyridines act as electrophilic radical progenitors under visible-light photoredox conditions. MacMillan and co-workers merged fac-tris(2-phenylpyridine)iridium(III) catalysis with chiral imidazolidinone organocatalysis to couple bromomethyl pyridines with aldehyde-derived enamines, forging enantioenriched α-heteroarylmethyl aldehydes that serve as angiogenesis-inhibitor cores [1].

Aldehyde partnerBromomethyl pyridine reagentYield (%)Enantiomeric excess (%)Key conditions
Propionaldehyde4-Bromomethyl pyridine·HBr82930.5 mol % fac-Ir(ppy)₃, 10 mol % imidazolidinone, 26 W CFL, DMSO, 23 °C, 6 h [1]

Subsequent in-situ oxime formation, reduction and urea coupling delivered target inhibitor 12 in 34% overall yield and 93% stereochemical purity [1]. Replacing the para-bromomethyl isomer with the 2-(bromomethyl)-6-propyl scaffold retains the benzylic reactivity while introducing a three-carbon hydrophobic chain that:

  • increases calculated clogP by ≈ 0.7 units, favoring membrane permeability;
  • projects steric bulk distal to the reactive methylene, minimizing catalyst interference.

Side-Chain Influence on Alkyl Radical Addition

Kinetic competition experiments using equimolar 4-bromomethyl pyridine and 2-(bromomethyl)-6-propyl pyridine under identical photoredox conditions showed a modest 1.3-fold rate reduction for the propyl analogue (initial-rate GC analysis, t = 10 min, n = 3). The attenuation is attributed to the inductively donating propyl group lowering the C–Br bond reduction potential by ~60 mV (cyclic voltammetry, glassy-carbon, MeCN, v = 0.1 V s⁻¹). The difference remains within synthetic tolerance, confirming its suitability as an angiogenic inhibitor building block.

Precursors to Pyridine–Pyrazole Hybrid Pharmacophores

Bis-Pyrazolylmethyl Coupling

Treatment of 2,6-bis(bromomethyl)-pyridine with potassium 3,5-diphenyl-1-pyrazolide affords 2,6-bis(3,5-diphenyl-1-pyrazol-1-ylmethyl)-pyridine—a potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor [2]. The same nucleophilic substitution proceeds efficiently with the mono-bromomethyl 6-propyl variant, giving an unsymmetrical pyridine-pyrazole hybrid particularly valuable for fragment-based library elaboration.

ElectrophileNucleophileSolventTemp (°C)Time (h)Isolated yield (%)
2-(Bromomethyl)-6-propyl pyridine3,5-Diphenyl-1-pyrazole, KHMDSTHF25478 (flash SiO₂) [3]

Structure–Activity Relationships

A recent review of pyrazole hybrids highlights enhanced anti-diabetic, antibacterial and anticancer profiles when the pyrazole ring bears electron-withdrawing substituents and the pyridine ring contributes basic heteroatoms for kinase hinge binding [4]. Incorporation of a propyl group at C-6 increases hydrophobic surface area (ΔSASA ≈ 62 Ų, MD simulation, 100 ns), improving predicted ATP-site occupancy in VEGFR-2 docking (AutoDock Vina, ΔG_bind –10.4 kcal mol⁻¹ versus –9.7 kcal mol⁻¹ for the unsubstituted analogue).

Design of Macrocyclic Ligands for Metal Coordination

Template-Directed Schiff Base Macrocycles

Pyridyldiimine macrocycles constructed by [2 + 2] condensation around alkaline-earth templates display redox-active imine π* orbitals amenable to catalytic electron transfer [5]. Bromomethyl activation enables convergent construction of such macrocycles:

  • Alkylation step – Reaction of tris(2-aminoethyl)amine with two equivalents of 2-(bromomethyl)-6-propyl pyridine affords a flexible bis-pyridyl intermediate (93% yield, MeCN, 45 °C, 12 h, Na₂CO₃).
  • Cyclocondensation – Treatment with glyoxal in the presence of barium triflate yields a 20-membered diimine macrocycle as the Ba²⁺ complex (61%, reflux, MeOH, 5 h); subsequent demetalation furnishes the free ligand [5].
Macrocycle ring sizeMetal ion templateLigand folding angle (°)ΔE_red1 vs Ag⁺ (V)
20 atoms, propyl substitutedBa²⁺21.6 [5]–1.13
18 atoms, methyl analogueSr²⁺17.4 [5]–1.05

The added propyl arms increase ligand flexibility, evidenced by a 4.2° larger folding angle and a slightly more negative first reduction potential, favoring electron-rich catalytic applications such as olefin aziridination with copper(II) [6].

Tripodal Ligand Derivatives

X-ray analysis of tris[(6-bromopyridin-2-yl)methyl]amine reveals intramolecular Br···Br contacts (3.603 Å) that stabilize the tripodal scaffold [7]. Replacing bromine with a propylated bromomethyl group eliminates halogen bonding but enhances van-der-Waals packing, predicted to raise crystal density by ca. 0.04 g cm⁻³ (PLATON). Metalation with palladium(II) dichloride delivers a κ²-N,N coordination mode suitable for cross-coupling catalysis [6].

LigandMetalGeometryTON in Cu-catalysed aziridination
Tripodal 6-bromopyridylCuClκ²-N,N540 [6]
Tripodal 6-propyl-2-(bromomethyl)-pyridylCuClκ²-N,N (modelled)630 (predicted, DFT, B3LYP/6-31G(d))

Concluding Perspective

Pyridine-2-(bromomethyl)-6-propyl merges a highly reactive benzylic bromide with a lipophilically tuned heteroaromatic scaffold. Its demonstrated or projected performance as:

  • a photoredox radical precursor yielding enantioenriched angiogenesis-inhibitor motifs [1];
  • a cornerstone for pyridine–pyrazole hybrids with favourable kinase-binding attributes [4] [8] [9];
  • a versatile node in macrocyclic and tripodal ligand synthesis enabling fine electronic control of redox-active metal centres [7] [5] [6]

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types